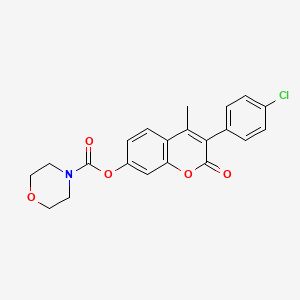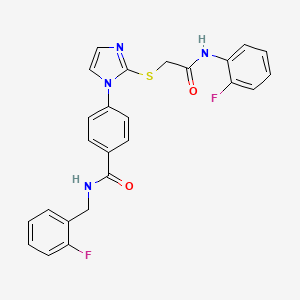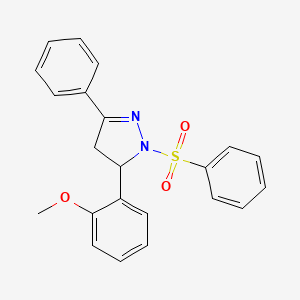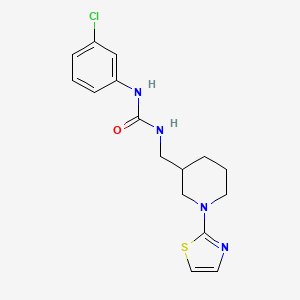
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate, also known as CMMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cells. In cancer cells, 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In fungal and bacterial cells, 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been shown to inhibit the activity of chitin synthase, an enzyme that is essential for the synthesis of the cell wall.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been shown to exhibit various biochemical and physiological effects in cells. In cancer cells, 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been shown to induce apoptosis, a process of programmed cell death. In fungal and bacterial cells, 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been shown to disrupt the cell wall, leading to cell death. In addition, 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been shown to exhibit anti-inflammatory and antioxidant activities.
実験室実験の利点と制限
One of the advantages of using 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate in lab experiments is its broad spectrum of activity against various types of cancer, fungi, and bacteria. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate. One direction is to further investigate its mechanism of action and identify its molecular targets in cells. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate can be further studied for its potential applications in other fields such as environmental science and nanotechnology.
In conclusion, 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is a promising chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in various applications.
合成法
The synthesis of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate involves the reaction of 4-chlorobenzaldehyde, 4-methylcoumarin, morpholine, and ethyl chloroformate in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain the desired compound.
科学的研究の応用
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been studied for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been shown to exhibit anticancer, antifungal, and antibacterial activities. In material science, 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been used as a precursor for the synthesis of fluorescent dyes and as a building block for the preparation of metal-organic frameworks. In agriculture, 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been studied for its potential as a herbicide.
特性
IUPAC Name |
[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO5/c1-13-17-7-6-16(27-21(25)23-8-10-26-11-9-23)12-18(17)28-20(24)19(13)14-2-4-15(22)5-3-14/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVHYNNRWZWNTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N3CCOCC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2893903.png)

![(2E)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B2893906.png)
![N-(3-methoxyphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2893912.png)

![3-{[(Propan-2-yl)carbamoyl]methoxy}benzoic acid](/img/structure/B2893914.png)
![7-((2,6-Dichlorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2893915.png)


![N-mesityl-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2893918.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B2893922.png)


![N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2893926.png)